molecular formula C27H29N7O2S B2862376 2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)butanamide CAS No. 896699-59-5

2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)butanamide

Cat. No.: B2862376
CAS No.: 896699-59-5
M. Wt: 515.64
InChI Key: NRFQAEPSZSHXEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)butanamide is a novel, synthetically designed compound of significant interest in oncological and neurological research. It belongs to a class of molecules based on the [1,2,4]triazolo[1,5-c]quinazoline scaffold, which is known to function as a potent kinase inhibitor. This specific analog is designed to target and inhibit key signaling pathways involved in cell proliferation and survival. Its core structure is associated with high-affinity binding to the ATP-binding sites of various protein kinases, including those from the EGFR and VEGFR families, making it a valuable tool for studying aberrant kinase activity in cancer models [https://pubmed.ncbi.nlm.nih.gov/32866833/]. Furthermore, the structural motif of the triazoloquinazoline core has also been investigated for its potential in central nervous system (CNS) drug discovery, particularly for neurodegenerative diseases, due to its ability to modulate pathological signaling cascades beyond oncology [https://pubmed.ncbi.nlm.nih.gov/32866833/]. The presence of the 3-methoxyphenylbutanamide moiety may contribute to its pharmacokinetic properties and target specificity. This product is intended for in vitro and in vivo research applications to further elucidate the mechanisms of kinase-driven diseases and to explore new therapeutic strategies. As a high-purity chemical, it is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N7O2S/c1-5-23(26(35)28-18-9-8-10-19(15-18)36-4)37-27-29-22-12-7-6-11-21(22)25-30-24(33-34(25)27)14-13-20-16(2)31-32-17(20)3/h6-12,15,23H,5,13-14H2,1-4H3,(H,28,35)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFQAEPSZSHXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=CC=CC=C3C4=NC(=NN42)CCC5=C(NN=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)butanamide represents a novel entry into the realm of bioactive compounds. Its complex structure incorporates elements from both the triazole and quinazoline families, which are known for their diverse pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The detailed chemical structure of the compound is as follows:

  • Molecular Formula : C27H26N8O3S
  • Molecular Weight : 542.62 g/mol
  • Key Functional Groups :
    • Pyrazole
    • Triazole
    • Quinazoline
    • Sulfanyl group
    • Methoxyphenyl amide

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

  • Anticancer Activity
    • Quinazoline derivatives have been extensively studied for their anticancer properties. A study highlighted that certain quinazoline-based compounds exhibit significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and U937 (leukemia) cells . The incorporation of the triazole moiety may enhance these effects by improving receptor binding and inhibition of tumor growth.
  • Antimicrobial Properties
    • Compounds containing triazole and quinazoline rings have demonstrated antimicrobial activity against a range of pathogens. The triazole nucleus is particularly noted for its effectiveness against fungal infections, while quinazolines have shown promise against bacterial strains .
  • Anti-inflammatory Effects
    • Research indicates that derivatives of quinazolines can inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory disorders . The specific compound under investigation may also modulate cytokine production, contributing to its anti-inflammatory profile.
  • Adenosine Receptor Antagonism
    • Some related compounds have been identified as potent antagonists of adenosine receptors (AR), particularly A3 AR. This suggests potential applications in cardiovascular diseases and cancer therapy due to the role of adenosine in tumor progression and immune response modulation .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : Quinazoline derivatives often act as inhibitors of various kinases involved in cell proliferation and survival pathways.
  • Receptor Modulation : The triazole component may enhance binding affinity to specific receptors, thereby modulating downstream signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.

Anticancer Efficacy

A study published in European Journal of Medicinal Chemistry examined a series of quinazoline derivatives for their cytotoxic activity against human cancer cell lines. The results indicated that compounds with a similar structural framework to our target compound showed IC50 values in the micromolar range against A549 cells, suggesting significant anticancer potential .

Anti-inflammatory Activity

Research conducted on pyrazole derivatives indicated that they possess anti-inflammatory properties by inhibiting TNF-alpha production in vitro. This aligns with findings from other studies showing that quinazoline derivatives can effectively reduce inflammation markers in animal models .

Comparison with Similar Compounds

Table 1: Molecular Property Comparison

Property Target Compound 956393-22-9 919730-74-8
Molecular Weight (g/mol) ~550 ~310 ~380
LogP (Predicted) 3.2 1.8 2.5
Hydrogen Bond Donors 3 3 4
Hydrogen Bond Acceptors 8 6 6
Rotatable Bonds 8 4 7

The methoxyphenyl group may improve target selectivity, whereas nitro substituents in 956393-22-9 could increase reactivity but introduce toxicity risks .

Bioactivity and Target Profiling

As demonstrated in bioactivity clustering studies , compounds with shared cores (e.g., triazoloquinazoline) often exhibit overlapping modes of action. For example:

  • Triazoloquinazoline derivatives are linked to kinase inhibition (e.g., EGFR, VEGFR) due to their ability to occupy ATP-binding pockets.
  • Pyrazole-containing compounds (e.g., HDAC inhibitors like SAHA) show epigenetic modulation via zinc chelation, with ~70% structural similarity correlating to comparable activity profiles .

Table 2: Hypothetical Bioactivity Profiles

Compound Kinase Inhibition (IC50 nM) HDAC Inhibition (IC50 nM) Solubility (µM)
Target Compound 120 ± 15 (EGFR) >10,000 25 ± 3
956393-22-9 >10,000 850 ± 90 120 ± 10
SAHA (Reference) >10,000 20 ± 2 150 ± 20

The target compound’s triazoloquinazoline core may drive kinase selectivity, while its lack of HDAC inhibition (unlike SAHA ) highlights structural nuances in zinc-binding groups. The low solubility of the target compound compared to 956393-22-9 could limit bioavailability, necessitating formulation adjustments.

Pharmacokinetic and Pharmacodynamic Considerations

  • Metabolic Stability : The ethyl-sulfanyl bridge in the target compound may reduce oxidative metabolism compared to methylene-linked analogs, prolonging half-life.
  • Target Engagement: The 3-methoxyphenyl group could enhance affinity for adenosine A2A receptors, which are modulated by aryloxy/arylalkyl substituents .

Q & A

What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Basic Research Focus
The synthesis involves multi-step reactions, including cyclization of triazoloquinazoline cores (e.g., via hydrazine derivatives and carbon disulfide under basic conditions) and functionalization with sulfanyl and amide groups. Key intermediates like 2-(methylthio)-5-phenyl-triazoloquinazoline (analogous to methods in ) are critical.
Methodological Answer :

  • Design of Experiments (DoE) can optimize parameters (temperature, solvent, catalyst concentration) to maximize yield. For example, highlights DoE for flow chemistry synthesis of diazomethanes, applicable here for controlling exothermic steps.
  • Flow Chemistry : Continuous-flow systems improve reproducibility for hazardous intermediates (e.g., oxidation steps), as demonstrated in .
  • Intermediate Characterization : Use NMR ( ) and LC-MS to track reaction progress.

Table 1 : Example Optimization Parameters for Triazoloquinazoline Cyclization

ParameterRange TestedOptimal ValueImpact on Yield
Temperature (°C)60–12090+25%
SolventDMF, THF, EthanolDMF+30%
Reaction Time (h)4–2412+15%
(Hypothetical data based on )

Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

Basic Research Focus
The compound’s complex heterocyclic system requires rigorous structural validation.
Methodological Answer :

  • 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC). For example, reports δ 8.54–3.94 ppm for triazole-proton environments.
  • X-ray Crystallography : Resolve planar triazoloquinazoline cores and substituent orientations (e.g., ’s planar ring system with phenyl ring alignment at 59.3°).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C22H22N6 in ).

How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

Advanced Research Focus
The pyrazole and methoxyphenyl groups likely modulate target binding (e.g., kinase or receptor antagonism).
Methodological Answer :

  • Computational Modeling : DFT or molecular docking (e.g., ’s combined computational/experimental design) predicts binding interactions with targets like adenosine A2A receptors (similar to triazolopyrimidines in ).
  • Analog Synthesis : Replace substituents (e.g., methoxy with ethoxy, pyrazole with imidazole) and assay activity.
  • Biological Assays : Test inhibition of enzymatic targets (e.g., kinases) or receptor binding (IC50/EC50 determination) using radioligand assays ( ).

What strategies address low solubility in pharmacokinetic studies?

Advanced Research Focus
The compound’s hydrophobicity may limit bioavailability.
Methodological Answer :

  • Prodrug Design : Phosphate ester prodrugs (e.g., MSX-3 in ) enhance water solubility.
  • Formulation : Use β-cyclodextrin complexes ( ) or PEG-based carriers.
  • In Vivo Testing : Monitor plasma concentration via HPLC-MS after intravenous/oral administration.

How should researchers resolve contradictions between in vitro and in vivo efficacy data?

Advanced Research Focus
Discrepancies may arise from metabolic instability or off-target effects.
Methodological Answer :

  • Metabolic Profiling : Incubate with liver microsomes (e.g., human/rat) to identify metabolites (LC-MS).
  • Pharmacodynamic Markers : Corrogate in vitro IC50 with in vivo biomarker modulation (e.g., receptor occupancy via PET imaging).
  • Dose-Response Analysis : Use Hill slopes to compare potency shifts ( ’s SCH-442416 vs. ZM-241385).

What are the best practices for evaluating selectivity against off-target receptors/enzymes?

Advanced Research Focus
Triazoloquinazolines may interact with structurally related targets (e.g., kinases, phosphodiesterases).
Methodological Answer :

  • Panel Screening : Test against 50+ kinases (e.g., Eurofins Panlabs) or GPCRs.
  • Cryo-EM/Co-crystallization : Resolve binding modes (e.g., ’s dimer structure).
  • Data Normalization : Use Z-scores to highlight significant off-target hits.

How can reaction intermediates be stabilized during large-scale synthesis?

Basic Research Focus
Air/moisture-sensitive intermediates (e.g., sulfanyl groups) require controlled handling.
Methodological Answer :

  • Inert Atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps.
  • Continuous Flow : Minimize intermediate degradation ().
  • Stabilizers : Add radical inhibitors (e.g., BHT) during thiol-mediated steps.

What analytical methods quantify trace impurities in final batches?

Basic Research Focus
Regulatory compliance requires impurity profiling (<0.1% for APIs).
Methodological Answer :

  • HPLC-DAD/ELSD : Detect non-UV-active impurities.
  • NMR qNMR : Quantify residual solvents (e.g., DMF) against USP standards.
  • ICH Guidelines : Follow Q3A/B for impurity identification thresholds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.